molecular formula C8H7NO2S B1357438 4-Carbamothioylbenzoic acid CAS No. 4989-36-0

4-Carbamothioylbenzoic acid

Cat. No.: B1357438
CAS No.: 4989-36-0
M. Wt: 181.21 g/mol
InChI Key: GVEVKAIAOIRIAL-UHFFFAOYSA-N
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Description

4-Carbamothioylbenzoic acid (C₈H₇NO₂S) is a benzoic acid derivative functionalized with a thioamide (-C(=S)-NH₂) group at the para position. This compound has garnered significant interest in medicinal chemistry due to its role as a hydrogen sulfide (H₂S) donor, a gasotransmitter with anti-inflammatory, analgesic, and cytoprotective properties . The thioamide group facilitates H₂S release under physiological conditions, with electron-withdrawing substituents on the aromatic ring enhancing release kinetics . Synthetically, it is prepared via the reaction of 4-cyanobenzoic acid with phosphorus pentasulfide (P₄S₁₀) in ethanol, yielding a yellow crystalline solid with a melting point of 256–257°C (decomposition) . Its applications include the development of dual-acting therapeutics, such as AD95 and AD127, which target sigma receptors while releasing H₂S for pain management .

Properties

IUPAC Name

4-carbamothioylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEVKAIAOIRIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588213
Record name 4-Carbamothioylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4989-36-0
Record name 4-Carbamothioylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carbamothioylbenzoic acid can be synthesized through various methods. One common approach involves the reaction of 4-carbamoylbenzoic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Carbamothioylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

4-Carbamothioylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-carbamothioylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituent/Functional Group Key Properties/Applications References
4-Carbamothioylbenzoic acid -C(=S)-NH₂ (para) H₂S donor; σ1/σ2 receptor modulator in pain drugs
4-(Methoxycarbonyl)benzoic acid -COOCH₃ (para) Synthetic intermediate; HPLC analysis reagent
4-Formylbenzoic acid -CHO (para) Precursor for organic synthesis (e.g., Schiff bases)
4-(Carboxymethyl)benzoic acid -CH₂COOH (para) Intermediate in pharmaceutical synthesis
4-(Carbamoylamino)benzoic acid -NH-C(=O)-NH₂ (para) Safety data available; no H₂S release reported

Analysis:

  • H₂S Release: Only this compound exhibits H₂S donor activity due to its thioamide group. Replacing the thioamide with an amide (e.g., 4-(carbamoylamino)benzoic acid ) or ester (e.g., 4-(methoxycarbonyl)benzoic acid ) abolishes this property.

Receptor Affinity and Drug Design:

  • This compound derivatives (e.g., AD95) show dual σ1 receptor agonism and H₂S release, with Ki values of 156 nM (σ1) and 311 nM (σ2) . Removing the p-F-phenyl group (as in AD127) improves σ1 selectivity (Ki = 58 nM) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
This compound C₈H₇NO₂S 181.21 256–257 (dec.)
4-Formylbenzoic acid C₈H₆O₃ 150.13 210–212
4-(Carboxymethyl)benzoic acid C₉H₈O₄ 180.16 Not reported

Notes

Synthesis: this compound is synthesized from 4-cyanobenzoic acid, unlike 4-formylbenzoic acid, which is derived from terephthalaldehyde oxidation .

Safety : Proper PPE (gloves, goggles) is mandatory during handling due to irritant properties .

Therapeutic Limitations : While this compound derivatives show promise in pain management, their receptor affinity drops upon esterification, necessitating structural optimization .

Biological Activity

4-Carbamothioylbenzoic acid (CTBA) is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities. This compound, with the molecular formula C8_8H7_7NO2_2S, is recognized for its potential therapeutic effects, particularly in pain management and neuroprotection. Research has indicated that CTBA may function as a hydrogen sulfide (H2_2S) donor, which is significant given the emerging role of H2_2S in various biological processes.

CTBA exhibits its biological activity primarily through its ability to release H2_2S, a gasotransmitter known for its cytoprotective properties. The release of H2_2S can modulate several signaling pathways, influencing cellular responses to stress and injury. The compound has been studied for its interaction with sigma-1 receptors, which are implicated in pain sensation and neuroprotection.

Pain Management

In a study evaluating the analgesic effects of CTBA, it was found that subcutaneous administration significantly reduced mechanical hypersensitivity in animal models. The effective dose (ED50) for CTBA was determined to be approximately 6.12 mg/kg, demonstrating a higher potency compared to other sigma-1 receptor antagonists like BD-1063 (ED50 = 10.31 mg/kg) . This suggests that CTBA may offer a novel approach to managing chronic pain conditions by enhancing the analgesic effects through H2_2S release.

Neuroprotective Effects

Research indicates that CTBA may also provide neuroprotective benefits. It has been shown to mitigate cell death induced by neurotoxic agents in vitro, suggesting its potential utility in treating neurodegenerative diseases. The cytoprotective effects are believed to be linked to the increase in intracellular sulfane sulfur levels rather than direct H2_2S concentration .

Table 1: Biological Activity of this compound

Activity Effect ED50 (mg/kg) Reference
AnalgesiaReduction of mechanical hypersensitivity6.12
NeuroprotectionMitigation of neurotoxic cell deathN/A
H2S ReleaseIncreased intracellular sulfane sulfurN/A

Case Study 1: Analgesic Properties

In an experimental model, researchers administered CTBA alongside BD-1063 to assess synergistic effects on pain relief. The combination resulted in enhanced analgesia compared to either compound alone, underscoring the potential for CTBA as part of combination therapies for chronic pain management .

Case Study 2: Neuroprotective Applications

Another investigation focused on the neuroprotective capabilities of CTBA against MPP+-induced toxicity in SH-SY5Y neuronal cells. Results indicated that treatment with CTBA significantly improved cell viability and reduced markers of oxidative stress, highlighting its potential role in therapeutic strategies for conditions like Parkinson's disease .

Q & A

Basic: What are the standard synthetic protocols for 4-Carbamothioylbenzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis involves reacting 4-cyanobenzoic acid with P₄S₁₀ in ethanol under reflux for 5 hours, yielding 61% after crystallization . Key parameters affecting yield include:

  • Solvent choice : Ethanol is standard, but polar aprotic solvents (e.g., DMF) may improve thiourea formation.
  • Reaction time : Extended reflux (8–12 hours) could enhance conversion.
  • Stoichiometry : Increasing P₄S₁₀ ratio (e.g., 2:1 molar ratio to substrate) may reduce unreacted starting material.
  • Temperature : Controlled heating (80–100°C) prevents decomposition.
    Post-synthetic purification via recrystallization (ethanol or methanol) is critical for isolating high-purity product .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • ¹H: δ 7.89–7.99 ppm (aromatic protons), δ 9.65–10.04 ppm (NH₂), δ 13.18 ppm (COOH) .
    • ¹³C: δ 199.6 ppm (C=S), δ 166.8 ppm (COOH) .
  • Mass Spectrometry (MS) : ESI⁻ mode shows [M-H]⁻ peak at m/z 180, confirming molecular weight .
  • IR Spectroscopy : Bands at ~1250 cm⁻¹ (C=S) and ~1700 cm⁻¹ (COOH) validate functional groups.

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:
Discrepancies in melting points (e.g., 256–257°C observed vs. 296–298°C literature ) arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., MeOH vs. EtOH) to isolate stable forms.
  • Purity : Validate via HPLC (>98% purity) or elemental analysis.
  • Decomposition : Use differential scanning calorimetry (DSC) to distinguish melting from thermal degradation.
    Resolution Workflow :

Replicate synthesis using literature protocols.

Compare analytical data (NMR, MS) to rule out structural deviations.

Publish detailed experimental conditions (heating rate, solvent) to aid reproducibility .

Advanced: What design strategies modulate H₂S release kinetics in this compound derivatives?

Methodological Answer:

  • Electron-withdrawing substituents (e.g., nitro, cyano) on the phenyl ring accelerate H₂S release by polarizing the thioamide bond, as shown in analogues with para-substituted groups .
  • Steric effects : Bulky substituents (e.g., tert-butyl) near the thioamide group may hinder hydrolysis, slowing release.
    Experimental Validation :
  • Kinetics: Monitor H₂S release via methylene blue assay under physiological pH (7.4).
  • Computational modeling: Use DFT to calculate bond dissociation energies and predict substituent effects .

Advanced: How can computational chemistry predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution at the thioamide group to predict hydrolysis rates. For example, higher electron deficiency at C=S correlates with faster H₂S release .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for selective binding.
    Case Study : Para-nitro derivatives show lower activation energy for H₂S release in DFT models, aligning with experimental kinetics .

Intermediate: What best practices ensure purity and stability during storage?

Methodological Answer:

  • Storage : Keep under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the thioamide group.
  • Purity Checks :
    • HPLC : Use C18 column, mobile phase = 0.1% TFA in acetonitrile/water.
    • TLC : Rf ~0.5 (silica gel, ethyl acetate/hexane 1:1).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via NMR for decomposition products.

Advanced: How to analyze conflicting bioactivity data in pharmacological studies?

Methodological Answer:

  • Dose-response curves : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Cell-line specificity : Compare activity in multiple models (e.g., cancer vs. normal cells) to rule out off-target effects.
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibitors to validate target engagement (e.g., H₂S-mediated pathways) .

Basic: What are the key applications of this compound in biomedical research?

Methodological Answer:

  • H₂S Donor : Used to study oxidative stress mitigation in cardiovascular models .
  • Drug Hybrids : Conjugated to NSAIDs (e.g., aspirin) to reduce toxicity while retaining anti-inflammatory effects .
  • Enzyme Inhibition : Probe for thiol-dependent enzymes (e.g., cysteine proteases) via reversible disulfide formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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